![molecular formula C9H17IO3S B13080241 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is a synthetic organic compound with the molecular formula C9H17IO3S This compound is characterized by the presence of an iodine atom, a thiolane ring, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor, followed by the introduction of the ether linkage. One common method involves the reaction of a thiolane derivative with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and thiolane functionalities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and thiolane moieties. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-4-[(2-methylbutan-2-yl)oxy]aniline: Contains a similar iodine and ether linkage but with an aniline group instead of a thiolane ring.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Features an iodine atom and an isoxazole ring, differing in the heterocyclic structure.
Uniqueness
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and an iodine atom, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C9H17IO3S |
|---|---|
Peso molecular |
332.20 g/mol |
Nombre IUPAC |
3-iodo-4-(3-methylbutan-2-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17IO3S/c1-6(2)7(3)13-9-5-14(11,12)4-8(9)10/h6-9H,4-5H2,1-3H3 |
Clave InChI |
JZTPXPLQXSUBPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)OC1CS(=O)(=O)CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


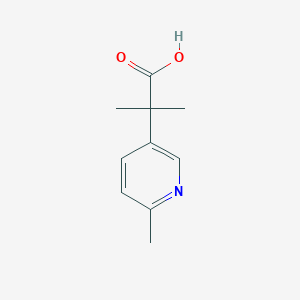
![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)

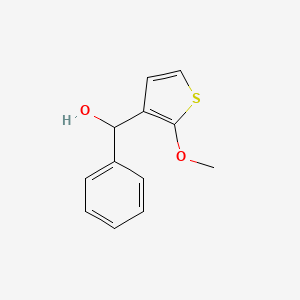
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
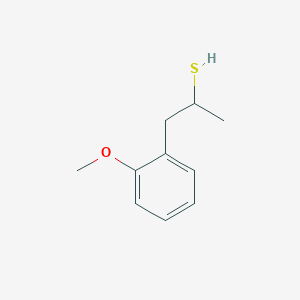
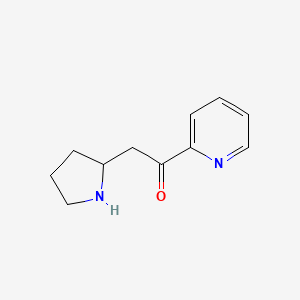
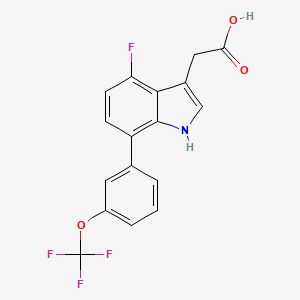





![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)
